molecular formula C10H24O2Si B563330 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6 CAS No. 1189732-27-1

1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6

Cat. No.: B563330
CAS No.: 1189732-27-1
M. Wt: 210.422
InChI Key: IDVMUAUNSVBVGZ-RKAHMFOGSA-N
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Description

The compound “1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6” is also known as 1-[(tert-butyldimethylsilyl)oxy]-2-propanone . It is a type of organosilicon compound that is commonly used in synthetic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a tert-butyldimethylsilyl group attached to an oxygen atom, which is further connected to a 2-methyl-2-propanol moiety . The linear formula of the compound is (CH3)3CSi(CH3)2OCH2COCH3 .


Chemical Reactions Analysis

The tert-butyldimethylsilyl group in the compound is known to be stable under various conditions and can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . It can also undergo rapid cleavage to alcohols by treatment with tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .

Scientific Research Applications

  • Use in Gasoline Analysis

    • A study demonstrated the use of alcohols like tert-butanol (2-methyl-2-propanol) in improving the octane number of gasoline and reducing emissions. This application is crucial for environmental and energy research (Iob, Buenafe, & Abbas, 1998).
  • Surface Chemistry Studies

    • Research on the thermal chemistry of 1-chloro-2-methyl-2-propanol on nickel surfaces provides insights into chemical reactions at the molecular level, relevant for material science and surface engineering (Zhao, Deng, & Zaera, 2010).
  • Organic Synthesis Research

    • In the field of organic chemistry, the compound 1-[(tert-butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6 is used in various synthetic processes. This includes its role in the formation of oxametallacycle surface intermediates and oxazolidines (Hamdach et al., 2004).
  • Chemical Reaction Catalyst Studies

    • The compound serves as a reactant in studies exploring new catalysts for desilylation processes, which are significant in pharmaceutical and chemical manufacturing (Yu & Verkade, 2000).
  • Medicinal Chemistry and Drug Synthesis

    • It's used in the synthesis of key intermediates for the development of new pharmaceuticals. For instance, it played a role in the stereoselective synthesis of methylene lactone, a key intermediate in certain drug syntheses (Yamauchi, Yamamoto, & Kinoshita, 1999).
  • Analytical Chemistry Applications

    • The compound has applications in analytical chemistry, such as in the determination of specific amino acids in food analysis, where its derivatives are used for better chromatographic separation and detection (Tsuge, Kataoka, & Seto, 2002).
  • Material Science Research

    • Studies involving the synthesis and cycloadditions of 1-[(tert-butyldimethylsilyl)oxy] alkenyl isocyanates contribute to advancements in material sciences, particularly in the development of new polymers and coatings (Tollenaere & Ghosez, 1998).
  • Chemical Decomposition and Interaction Studies

    • Research on the thermolysis of certain iodanes involving tert-butyldimethylsilyl)oxy]-related compounds enhances the understanding of chemical decomposition processes and radical intermediates, which is significant in various industrial applications (Dolenc & Plesničar, 1997).

Properties

IUPAC Name

2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,1,1,3,3,3-hexadeuteriopropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O2Si/c1-9(2,3)13(6,7)12-8-10(4,5)11/h11H,8H2,1-7H3/i4D3,5D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVMUAUNSVBVGZ-RKAHMFOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CO[Si](C)(C)C(C)(C)C)(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661844
Record name 1-{[tert-Butyl(dimethyl)silyl]oxy}-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189732-27-1
Record name 1-{[tert-Butyl(dimethyl)silyl]oxy}-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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